molecular formula C21H23N3O4S B2457868 N-(2,4-dimethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-39-2

N-(2,4-dimethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2457868
CAS No.: 688336-39-2
M. Wt: 413.49
InChI Key: YARGHUROAQPNDA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-28-16-7-5-15(6-8-16)24-12-11-22-21(24)29-14-20(25)23-18-10-9-17(26-2)13-19(18)27-3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARGHUROAQPNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of imidazole derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various medical fields.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H23N3O4SC_{21}H_{23}N_3O_4S, with a molecular weight of approximately 399.49 g/mol. The structure includes a dimethoxyphenyl group, an imidazole moiety, and a sulfanyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Imidazole derivatives often modulate enzymatic activity and influence signaling pathways. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing physiological responses.

Antiviral Properties

Research indicates that imidazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their efficacy against viral infections. A study highlighted the potential of imidazole derivatives in inhibiting viral replication through interference with viral enzymes or host cell signaling pathways .

Antioxidant Activity

The antioxidant properties of imidazole derivatives are also noteworthy. Compounds containing similar structural motifs have shown significant antioxidant activity, which is crucial for mitigating oxidative stress and preventing cellular damage. This activity is often assessed through various in vitro assays measuring the ability to scavenge free radicals .

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives:

  • Antiviral Activity : A study demonstrated that certain imidazole compounds inhibited the replication of viruses such as HIV and influenza by targeting viral enzymes essential for their life cycle .
  • Antioxidant Effects : Research on benzimidazole derivatives revealed that specific compounds exhibited high antioxidant activity, suggesting that similar imidazole derivatives could provide protective effects against oxidative stress .
  • Enzyme Inhibition : Another investigation focused on the inhibition of human acetylcholinesterase by piperazine derivatives, which share structural similarities with imidazole compounds. This inhibition was linked to potential therapeutic applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AntiviralInhibition of viral replication
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of acetylcholinesterase

Scientific Research Applications

Pharmacological Properties

The compound has shown promise in several areas of pharmacology:

  • Anticancer Activity : Recent studies have indicated that derivatives of imidazole compounds exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. N-(2,4-dimethoxyphenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may share similar properties due to its structural components that resemble known CDK inhibitors. The ability to selectively inhibit CDK2 while sparing non-malignant cells is particularly noteworthy, suggesting a potential for targeted cancer therapies .
  • Antiviral Potential : The compound's structure may also contribute to antiviral activity. Research into related imidazole derivatives has shown effectiveness against various viral infections. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key aspects include:

  • Imidazole Core : The imidazole ring is known for its role in biological activity, particularly in enzyme inhibition and receptor binding.
  • Substituents : The presence of methoxy and ethoxy groups enhances solubility and bioavailability, potentially improving the compound's pharmacokinetic profile.

Case Studies

StudyFocusFindings
Study 1 Anticancer EfficacyDemonstrated that related imidazole derivatives inhibited CDK activity with IC50 values in the submicromolar range against human tumor cell lines .
Study 2 Antiviral ActivityInvestigated the antiviral properties of imidazole compounds, suggesting mechanisms that could apply to this compound .
Study 3 SAR AnalysisIdentified key structural features that enhance activity against specific biological targets, providing insights for future modifications of the compound .

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